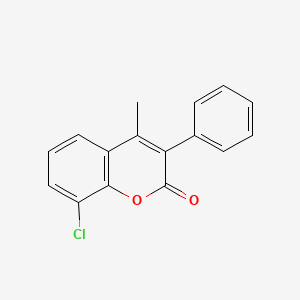

8-Chloro-4-methyl-3-phenylcoumarin

Description

Historical Context and Natural Occurrence of Coumarins

The history of coumarin (B35378) began in 1820 when it was first isolated from tonka beans (Dipteryx odorata) by A. Vogel. wikipedia.orgnih.gov The name "coumarin" is derived from "coumarou," the French word for the tonka bean. wikipedia.orgnumberanalytics.com Initially mistaken for benzoic acid, its true chemical nature was later identified. wikipedia.org The first synthesis of coumarin was achieved by the English chemist William Henry Perkin in 1868. wikipedia.org

Coumarins are widespread in the plant kingdom, found in the roots, stems, leaves, and fruits of numerous plants. researchgate.net They are present in high concentrations in certain species of cinnamon and tonka beans. wikipedia.orgresearchgate.net Other natural sources include a variety of edible plants like strawberries, cherries, and apricots, as well as various plant families such as Asteraceae, Rutaceae, and Fabaceae. wikipedia.orgiau.irdroracle.ai These compounds are also found to a lesser extent in fungi and bacteria. researchgate.netiau.ir In plants, coumarins may act as a chemical defense against predators. wikipedia.org

2H-1-Benzopyran-2-one Core: A Privileged Scaffold in Chemical Biology Research

The core chemical structure of coumarin is 2H-1-benzopyran-2-one, which consists of a benzene (B151609) ring fused to a pyrone ring. numberanalytics.com This structure is considered a "privileged scaffold" in medicinal chemistry and chemical biology. nih.govresearchgate.netnih.gov A privileged scaffold is a molecular framework that is able to bind to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs. nih.gov

The benzopyrone core's versatility allows it to interact with a wide range of enzymes and receptors in living organisms. nih.gov This has led to the development of numerous coumarin-based compounds with a wide array of biological activities. nih.govnih.gov The benzopyrone structure is present in several FDA-approved drugs, such as the anticoagulant warfarin (B611796) and the psoriasis medication methoxsalen. researchgate.netnih.gov The ability to easily synthesize and modify the coumarin nucleus further enhances its status as a privileged scaffold, enabling the creation of large libraries of derivatives for screening against various diseases. nih.govresearchgate.net

Significance of 3-Phenylcoumarin (B1362560) Derivatives in Medicinal Chemistry

Within the broad class of coumarins, 3-phenylcoumarin derivatives represent a particularly significant subgroup. nih.gov These compounds, which feature a phenyl group at the third position of the coumarin core, have demonstrated a wide spectrum of pharmacological activities. nih.govwikipedia.orgnih.gov Their structural similarity to other biologically important molecules, such as resveratrol (B1683913) and certain steroid hormones, has made them attractive targets for medicinal chemists. nih.gov

Research has shown that 3-phenylcoumarins possess antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. nih.govnih.govresearchgate.net For example, certain hydroxylated 3-phenylcoumarins have been synthesized and evaluated for their ability to protect against DNA damage and inhibit the proliferation of cancer cells. nih.gov The versatility of the 3-phenylcoumarin scaffold allows for various chemical modifications, leading to the discovery of potent and selective inhibitors of enzymes like monoamine oxidase (MAO), which is a target for the treatment of neurodegenerative diseases such as Parkinson's disease. nih.govresearchgate.netcore.ac.uk The presence of the phenyl ring provides an additional site for modification, enabling the fine-tuning of the molecule's biological activity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-4-methyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c1-10-12-8-5-9-13(17)15(12)19-16(18)14(10)11-6-3-2-4-7-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSDXYOJGRYYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC=C2Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Chloro 4 Methyl 3 Phenylcoumarin and Its Structural Analogues

Overview of Established Coumarin (B35378) Synthesis Strategies

Several classical methods have been developed for the synthesis of the coumarin scaffold. These reactions often involve the condensation of a phenol (B47542) with a carbonyl compound.

Pechmann Condensation and its Modifications

The Pechmann condensation is a widely utilized method for synthesizing coumarins from phenols and β-ketoesters in the presence of an acid catalyst. wikipedia.orgtaylorandfrancis.comorganic-chemistry.org The reaction proceeds through an initial transesterification, followed by an intramolecular cyclization and subsequent dehydration to form the coumarin ring. wikipedia.org

The reaction conditions can be harsh for simple phenols, though yields are often good. wikipedia.org For more activated phenols, such as resorcinol, the reaction can be carried out under milder conditions. wikipedia.org A variety of acid catalysts can be employed, including Brønsted acids like methanesulfonic acid and Lewis acids such as aluminum chloride. organic-chemistry.org Modifications to the Pechmann condensation often focus on the use of different catalysts to improve yields and reaction conditions. Some of these include Amberlyst-15, heterogeneous catalysts, and ionic liquids. researchgate.net

A key step in the mechanism is the acid-catalyzed keto-enol tautomerization of the β-keto ester, which facilitates the subsequent Michael addition to the activated phenol. organic-chemistry.org

Perkin Reaction and Related Methodologies

First described by William Henry Perkin in 1868, the Perkin reaction is a condensation reaction between an aromatic aldehyde (like salicylaldehyde) and an acid anhydride (B1165640), in the presence of the alkali salt of the acid, to produce an α,β-unsaturated carboxylic acid. longdom.org When salicylaldehyde (B1680747) is used, the initial product undergoes intramolecular cyclization to form coumarin. longdom.orgjst.go.jp The reaction is particularly useful for preparing substituted cinnamic acids. longdom.org

The mechanism of coumarin formation via the Perkin reaction is believed to involve the formation of O-acetyl salicylaldehyde as an intermediate, which then undergoes a base-catalyzed intramolecular aldol-type condensation, followed by dehydration. sciforum.net Triethylamine can also be used as the base catalyst. sciforum.net

Knoevenagel Condensation Approaches

The Knoevenagel condensation is another important method for C=C bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. youtube.comresearchgate.net For coumarin synthesis, this typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as ethyl acetoacetate (B1235776) or diethyl malonate. youtube.comsapub.org The initial condensation is often followed by an intramolecular esterification to form the coumarin ring. youtube.com

This method has been shown to be effective under various conditions, including microwave irradiation, which can lead to faster reaction times. aip.orgrsc.org The use of catalysts like piperidine (B6355638) or lithium sulfate (B86663) can facilitate the reaction. sapub.orgrsc.org

Bargellini's Procedure and Improvements for 3-Phenylcoumarins

The Bargellini reaction is a multicomponent reaction that can be adapted for the synthesis of 3-phenylcoumarins. mdpi.com A related method, Bargellini's condensation, involves the reaction of sodium phenylacetate (B1230308) with o-hydroxyacetophenones in the presence of acetic anhydride to yield phenylcoumarins. mdpi.com The synthesis of 3-phenylcoumarins has been a significant area of research, with various methodologies being developed to construct this specific scaffold. nih.gov

Targeted Synthesis of Halogenated 3-Phenylcoumarins

The introduction of halogen atoms into the coumarin structure can significantly influence its biological activity. Targeted synthetic methods are employed to produce these halogenated derivatives.

Diazotisation and Sandmeyer Reactions for Halo-Substituted Coumarins

The Sandmeyer reaction is a powerful tool for the conversion of an aromatic amino group into a variety of substituents, including halogens, via a diazonium salt intermediate. pku.edu.cnnih.govorganic-chemistry.org This reaction is particularly useful for introducing substituents into aromatic rings in positions that are not easily accessible through direct substitution methods. organic-chemistry.org

The process begins with the diazotization of a primary aromatic amine with nitrous acid (formed in situ from sodium nitrite (B80452) and a strong acid) to generate an arenediazonium salt. youtube.com This salt can then be treated with a copper(I) halide (e.g., CuCl, CuBr) to introduce the corresponding halogen onto the aromatic ring. nih.govnih.gov For the synthesis of iodo-substituted coumarins, potassium iodide is often used, and the reaction may not require a copper catalyst. nih.govorganic-chemistry.org

This methodology has been successfully applied to the synthesis of various halo-substituted coumarin derivatives. For instance, a 3,5-dimethoxyaniline (B133145) can undergo a Sandmeyer reaction to produce an iodine-substituted methoxy (B1213986) ether, which can then be further processed to yield an iodo-substituted coumarin. nih.gov

Direct Condensation Procedures for Halogenated Coumarins

The synthesis of halogenated coumarins, including chloro-substituted variants, is frequently achieved through direct condensation reactions. These methods build the core coumarin ring system from simpler acyclic precursors. Prominent among these are the Pechmann, Knoevenagel, and Perkin condensations. researchgate.netresearchgate.netnih.gov

The Pechmann condensation is a widely used method for preparing coumarins, involving the reaction of a phenol with a β-ketoester under acidic conditions. researchgate.netnih.gov For a halogenated coumarin, a halogen-substituted phenol would serve as the starting material. The reaction generally provides good yields of the coumarin product. nih.gov

The Knoevenagel condensation offers another versatile route. researchgate.net This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as diethyl malonate or malononitrile, often in the presence of a basic catalyst like piperidine. researchgate.netnih.gov To synthesize a halogenated coumarin, a halosalicylaldehyde is used as the precursor. nih.gov The reaction can be run under solvent-free conditions and may be accelerated by microwave irradiation. ic.ac.uk

The Perkin reaction can also be adapted to produce 3-phenylcoumarins. nih.govnih.gov This involves the condensation of a salicylaldehyde with a phenylacetic acid derivative in the presence of an alkali salt of the acid. nih.gov For a compound like 8-Chloro-4-methyl-3-phenylcoumarin, this would necessitate starting with a correspondingly substituted salicylaldehyde and phenylacetic acid.

A two-step synthesis for hydroxylated 3-phenylcoumarins involves reacting salicylaldehydes with phenylacetic acid in the presence of anhydrous potassium acetate (B1210297) and acetic anhydride, followed by hydroxylation. nih.gov

Alkylation Reactions for Coumarin Derivatives (e.g., preparation from 8-chloro-4-hydroxy-3-phenylcoumarin)

Alkylation is a key derivatization strategy to introduce alkyl groups onto a pre-formed coumarin scaffold, typically at a nucleophilic site such as a hydroxyl or amino group. While the synthesis of this compound typically incorporates the 4-methyl group during the initial ring-forming condensation (e.g., using ethyl acetoacetate in a Pechmann reaction), alkylation is a common method for further functionalization of the coumarin ring system. nih.gov

For instance, the hydroxyl group of a hydroxycoumarin can be alkylated to form an ether linkage. This has been demonstrated in the synthesis of prenyloxycoumarin (B1253380) and geranyloxy-derived coumarin analogues, where the alkyl groups were added to a hydroxyl substituent on the coumarin ring. nih.gov The general procedure involves reacting the hydroxycoumarin with an alkyl halide in the presence of a base. This modification can significantly influence the molecule's biological properties.

Advanced Synthetic Methodologies for 3-Phenylcoumarin (B1362560) Derivatives

Modern synthetic chemistry has introduced advanced techniques that offer improved efficiency, yield, and environmental friendliness for the synthesis of 3-phenylcoumarin derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in coumarin synthesis. rsc.org Both Pechmann and Knoevenagel condensations have been successfully adapted to microwave conditions. ic.ac.ukmdpi.com

A rapid and efficient solvent-free, one-pot synthesis of coumarin derivatives has been achieved via Pechmann condensation using ferric fluoride (B91410) (FeF₃) as a catalyst under microwave irradiation. mdpi.comresearchgate.net This method offers high yields, significantly shorter reaction times (minutes instead of hours), and easy product isolation. mdpi.comresearchgate.net A comparative study showed that as microwave power increases from 100 W to 450 W, yields increase and reaction times decrease, with no significant change observed at 600 W. mdpi.com

| Phenol | β-Ketoester | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Resorcinol | Ethyl Acetoacetate | 450 | 7 | 95 |

| Phenol | Ethyl Acetoacetate | 450 | 10 | 85 |

| m-Cresol | Ethyl Acetoacetate | 450 | 9 | 90 |

| Catechol | Ethyl Acetoacetate | 450 | 12 | 82 |

Similarly, the Knoevenagel condensation for coumarin synthesis benefits from microwave activation under solvent-free conditions. ic.ac.uk The reaction of various salicylaldehydes with active methylene compounds in the presence of piperidine under microwave irradiation reduces reaction times to a few minutes while providing good yields. ic.ac.uk

| Salicylaldehyde Derivative | Active Methylene Compound | Time (min) | Yield (%) |

|---|---|---|---|

| Salicylaldehyde | Ethyl acetoacetate | 10 | 89 |

| Salicylaldehyde | Diethyl malonate | 1 | 94 |

| 5-Bromosalicylaldehyde | Ethyl acetoacetate | 10 | 72 |

| 3-Methoxysalicylaldehyde | Diethyl malonate | 6 | 88 |

Microwave irradiation has also been used for synthesizing coumarin-based piperazine (B1678402) and piperidine derivatives, achieving a 90-95% reduction in reaction time compared to conventional heating methods. nih.gov

Organocatalytic Cascade Synthetic Protocols

Organocatalytic cascade reactions represent a highly efficient strategy for constructing complex molecular architectures like 3-phenylcoumarins from simple starting materials in a single pot. nih.govmdpi.com These reactions avoid the use of metal catalysts and often proceed with high stereoselectivity.

A notable example is the synthesis of a series of 3-arylcoumarins in high yields (73–97%) through an organocatalytic cascade protocol mediated by organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or tetramethylguanidine. nih.gov This process involves a condensation-ring opening-annulation sequence between N-Boc-indolin-2-ones or benzofuran-2(3H)-ones and various salicylaldehydes. nih.gov

Furthermore, organocatalytic methodologies have been developed for the enantioselective synthesis of related chromenone structures. The reaction of 4-hydroxycoumarin (B602359) with α,β-unsaturated aldehydes, catalyzed by a diarylprolinol silyl (B83357) ether, proceeds via a Michael addition-acetalization cascade to furnish chromenones and related pyranones in good yields and with excellent enantioselectivity. researchgate.net This highlights the power of organocatalysis to control stereochemistry in the synthesis of coumarin-based scaffolds. mdpi.comresearchgate.net

Click Chemistry Approaches for Hybrid Coumarin Structures

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and reliable method for creating hybrid molecules by linking a coumarin scaffold to other chemical entities. asianpubs.orgacs.org This reaction forms a stable triazole ring, covalently connecting two different molecular fragments. asianpubs.orgsigmaaldrich.com

This approach involves functionalizing a coumarin derivative with either an alkyne or an azide (B81097) group, which can then be "clicked" with a complementary azide- or alkyne-functionalized partner molecule. asianpubs.orgtandfonline.com A variety of coumarin-1,2,3-triazole hybrids have been synthesized in good yields using this methodology. asianpubs.orgsigmaaldrich.com For example, coumarin-3-yl-methyl-1,2,3-triazolyl-1,2,4-triazol-3(4H)-ones have been synthesized via a one-pot CuAAC reaction. nih.gov This strategy is highly valued for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it ideal for generating libraries of complex hybrid structures for various applications. tandfonline.comnih.gov

| Coumarin Precursor | Partner Molecule | Resulting Hybrid Structure | Reference |

|---|---|---|---|

| 4-(Azidomethyl)-2H-chromen-2-one | Aryl propargyl ether | Aryloxy linked coumarinyl triazole | sigmaaldrich.com |

| Alkyne-functionalized Dihydroartemisinin | Azide-functionalized coumarin | Dihydroartemisinin-coumarin hybrid | tandfonline.com |

| Coumarin with propargyl group | Azido-functionalized 1,2,4-triazol-3(4H)-one | Coumarin-triazolyl-triazolone hybrid | nih.gov |

Derivatization Strategies for Functional Group Incorporation

The functionalization of the coumarin core is essential for modulating its physicochemical and biological properties. Several strategies are employed to introduce diverse functional groups.

Esterification and Hydrolysis : Ester groups are common functionalities in coumarin chemistry. They can be introduced via reactions with carboxylic acids or their derivatives. Conversely, coumarin-3-carboxylic acids can be obtained through the hydrolysis of their corresponding ethyl esters, demonstrating the interconversion between these functional groups. nih.gov For example, coumarin 3-carboxylic acid chloride, a reactive intermediate, can be prepared from the corresponding acid and subsequently used to form amides. sciensage.info

Piperazine Conjugation : Nitrogen-containing heterocycles like piperazine are frequently conjugated to coumarin scaffolds. A series of 1,3,5-triazine (B166579) derivatives bearing a coumarin unit and various piperazine or piperidine substituents has been synthesized. nih.gov This was achieved by a stepwise substitution on a cyanuric chloride core, with one of the steps involving the reaction with a substituted piperazine. This approach allows for the systematic variation of substituents to explore structure-activity relationships. nih.gov

Hybridization : Hybridization involves combining the coumarin scaffold with other pharmacologically relevant structures to create a single molecule with potentially synergistic or novel properties. Click chemistry, as discussed previously, is a prime example of a hybridization strategy, leading to coumarin-triazole hybrids. asianpubs.orgnih.gov Another example is the creation of resveratrol-coumarin hybrids, which were synthesized via a Perkin reaction between 5-methylsalicylaldehyde and an appropriate phenylacetic acid to yield 6-methyl-3-phenylcoumarins. nih.gov These strategies significantly expand the chemical diversity of coumarin derivatives.

Spectroscopic and Structural Elucidation of 8 Chloro 4 Methyl 3 Phenylcoumarin Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of protons within a molecule. For coumarin (B35378) derivatives, the aromatic region of the spectrum (typically δ 6.0-8.5 ppm) is particularly informative. researchgate.net The chemical shifts and coupling constants of the protons on the coumarin and phenyl rings provide unambiguous evidence for the substitution pattern.

In the case of 8-Chloro-4-methyl-3-phenylcoumarin, the ¹H NMR spectrum would be expected to show distinct signals for the methyl group protons, typically as a singlet around δ 2.4 ppm. The protons on the phenyl ring would appear as a multiplet in the aromatic region, while the protons on the coumarin nucleus would exhibit specific splitting patterns depending on their relative positions and coupling to neighboring protons. For instance, a doublet of doublets might be observed for protons on the chlorinated benzene (B151609) ring of the coumarin core.

Table 1: Representative ¹H NMR Data for Substituted Coumarins

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 4-chloro-3-nitrocoumarin | CDCl₃ | Aromatic protons and other specific signals would be detailed here based on experimental data. |

| 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one | DMSO-d₆ | Signals include those for aromatic methines (δ 6.91-8.36), and methoxy (B1213986) protons (δ 3.75). ceon.rs |

| 7-hydroxy-4-methyl coumarin | acetone-d₆ | Shows six proton signals indicative of the α-benzopyrone skeleton with methyl and hydroxyl groups. researchgate.net |

This table is illustrative. Specific data for this compound would require experimental acquisition.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

For this compound, the ¹³C NMR spectrum would display signals for the carbonyl carbon of the lactone ring (typically around δ 160 ppm), quaternary carbons, and protonated carbons. The positions of the chloro, methyl, and phenyl substituents would significantly influence the chemical shifts of the coumarin ring carbons.

Table 2: Representative ¹³C NMR Data for Substituted Coumarins

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 4-chloro-3-nitrocoumarin | CDCl₃ | Carbonyl carbon, aromatic carbons, and other relevant signals would be listed here from experimental data. |

| 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one | DMSO-d₆ | Provides detailed shifts for all carbon atoms in the molecule. ceon.rs |

| 7-hydroxy-4-methyl coumarin | acetone-d₆ | Exhibits distinct signals for the carbons of the α-benzopyrone skeleton. spectrabase.com |

This table is illustrative. Specific data for this compound would require experimental acquisition.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Analysis for Fluoro-analogues

For analogues of this compound that contain fluorine substituents, ¹⁹F NMR spectroscopy is a powerful tool. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for studying the effects of substitution on the electronic structure of the molecule. The coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can provide valuable information for structural assignment. mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. This is crucial for confirming the identity of a newly synthesized compound like this compound and its analogues. The calculated mass for a proposed formula can be compared to the experimentally determined mass to a high degree of precision.

Table 3: Illustrative HRMS Data for a Coumarin Analogue

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z |

|---|---|---|---|

| (Z)-methyl 2-(6H-benzo[c]chromen-6-ylidene)acetate | ESI | 253.08592 | 253.08586 |

This data is for a related coumarin derivative and illustrates the accuracy of HRMS. rsc.org Specific data for this compound would need to be experimentally determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable compounds. For coumarin derivatives, GC-MS can be used to separate a mixture of related compounds and obtain a mass spectrum for each component. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that can be used to identify the compound by comparison with spectral libraries or through manual interpretation. This is valuable for confirming the structure of this compound and identifying any impurities. researchgate.net The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification. researchgate.netresearchgate.net

MS-MS Fragmentation Analysis

Tandem mass spectrometry (MS-MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. While specific MS-MS fragmentation data for this compound is not extensively documented in publicly available literature, a plausible fragmentation pattern can be predicted based on the known fragmentation of similar chemical structures, such as alkyl halides and coumarin derivatives. miamioh.edu

The initial molecular ion [M]+• of this compound would first be generated. Due to the presence of a chlorine atom, a characteristic [M+2] peak, approximately one-third the intensity of the molecular ion peak, is expected due to the natural isotopic abundance of ³⁷Cl.

Subsequent fragmentation in an MS-MS experiment would likely proceed through several key pathways:

Loss of a Chlorine Radical: A primary fragmentation step would be the cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl) to form a [M-Cl]⁺ ion.

Loss of Carbon Monoxide: Coumarin systems are known to readily lose carbon monoxide (CO) from the lactone ring. This would lead to a fragment ion corresponding to [M-CO]⁺•.

Loss of a Methyl Radical: The methyl group at the 4-position can be lost as a methyl radical (•CH₃), yielding a [M-CH₃]⁺ fragment.

Combined Losses: Combinations of these losses are also highly probable, leading to fragment ions such as [M-Cl-CO]⁺ and [M-CH₃-CO]⁺.

Phenyl Group Fragmentation: The phenyl group at the 3-position could also undergo fragmentation, although this is typically less favorable than the loss of small, stable neutral molecules or radicals.

A hypothetical fragmentation pattern is presented in the table below.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| [M]+• | [M-Cl]⁺ | Cl |

| [M]+• | [M-CO]⁺• | CO |

| [M]+• | [M-CH₃]⁺ | CH₃ |

| [M-Cl]⁺ | [M-Cl-CO]⁺ | CO |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is instrumental in identifying the functional groups present within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy of coumarin analogues reveals several key stretching vibrations. For instance, studies on related compounds like 6-hydroxy-4-methyl-5,7-(bis p-chlorophenylazo)coumarin show characteristic peaks for various functional groups. researchgate.net By analogy, the IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its constituent parts.

Key expected IR absorption bands for this compound are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (lactone) | Stretching (ν) | ~1750-1720 |

| C=C (aromatic/pyrone) | Stretching (ν) | ~1600-1450 |

| C-O (lactone) | Stretching (ν) | ~1300-1200 |

| C-Cl | Stretching (ν) | ~800-600 |

| C-H (methyl/aromatic) | Stretching (ν) | ~3100-2850 |

Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) Spectroscopy

Modern FTIR and ATR-IR techniques offer enhanced sensitivity and ease of sample handling for vibrational analysis. The characterization of similar compounds, such as 8-formyl-7-hydroxy-4-methylcoumarin, has been successfully carried out using these methods. researchgate.netresearchgate.net For this compound, these techniques would provide a detailed fingerprint of its vibrational modes.

The expected FTIR/ATR-IR data would be consistent with the general IR absorptions but with potentially better resolution and the ability to analyze solid samples directly. The data can be compared with theoretical calculations, often performed using Density Functional Theory (DFT), to achieve a more precise assignment of the observed vibrational bands. researchgate.netdergipark.org.tr

A summary of expected vibrational modes based on analysis of analogous compounds is provided below.

| Compound Type | Key Functional Groups | Characteristic Vibrational Bands (cm⁻¹) | Reference |

| Hydroxy-methyl-coumarin analogue | C=O, C=C, C-O | 1604-1632 (C=O), 1581-1496 (C=C), 1331-1225 (C-O) | researchgate.net |

| Formyl-hydroxy-methyl-coumarin analogue | C=O, C=C, C-O | Data available from FT-IR and FT-Raman spectra | researchgate.netresearchgate.net |

| Chloro-methyl-phenol analogue | C-Cl, C-H (methyl) | Data available from IR and Raman spectra | researchgate.net |

Chromatographic Techniques for Isolation and Purity Assessment (e.g., Column Chromatography)

Chromatographic techniques are essential for the isolation and purification of synthetic compounds like this compound. Column chromatography is a widely used method for this purpose. The principle of column chromatography relies on the differential partitioning of the components of a mixture between a stationary phase (packed in the column) and a mobile phase (eluent) that flows through it.

For the purification of this compound, a typical column chromatography setup would involve:

Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase due to its polarity and ability to separate a wide range of organic compounds.

Mobile Phase (Eluent): A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is typically used. The polarity of the eluent is gradually increased to facilitate the separation of compounds with different polarities.

Separation: The crude reaction mixture containing this compound is loaded onto the top of the column. As the eluent passes through the column, the components of the mixture travel at different rates based on their affinity for the stationary phase and solubility in the mobile phase. Less polar compounds will elute faster, while more polar compounds will be retained longer on the silica gel.

Purity Assessment: The purity of the collected fractions is often monitored by Thin-Layer Chromatography (TLC). Fractions containing the pure compound, as indicated by a single spot on the TLC plate, are then combined.

The effectiveness of the separation by column chromatography is dependent on the choice of stationary and mobile phases, which can be optimized through preliminary TLC analysis.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Isolation and Purification |

| Thin-Layer Chromatography (TLC) | Silica Gel Plate | Hexane/Ethyl Acetate | Monitoring reaction progress and assessing fraction purity |

Exploration of Biological Activities and Underlying Mechanisms for 8 Chloro 4 Methyl 3 Phenylcoumarin and Analogues in Vitro Studies

Enzyme Modulation and Inhibition Profiles

The 3-phenylcoumarin (B1362560) scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide array of interactions with biologically significant enzymes. Modifications to this core, such as the introduction of halogen, methyl, and varied phenyl substitutions, have been systematically investigated to understand their impact on inhibitory potency and selectivity.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative and depressive disorders. Numerous studies have evaluated 3-phenylcoumarin derivatives as inhibitors of both MAO isoforms, MAO-A and MAO-B.

Research has shown that 3-phenylcoumarins can be potent and selective MAO-B inhibitors, with activity often in the nanomolar range. A comparative study between 3-phenylcoumarin and trans-6-styrylcoumarin found both to be selective for MAO-B, though the latter was significantly more active. mdpi.com The 3-phenylcoumarin structure itself is a promising scaffold for MAO-B inhibitors. frontiersin.org For instance, a series of 6-methyl-3-phenylcoumarins demonstrated high selectivity for the MAO-B isoenzyme, with IC50 values in the nanomolar range. nih.gov One of the most potent compounds in this series was several times more potent and selective than the reference drug R-(-)-deprenyl. nih.gov

The substitution pattern on the coumarin (B35378) and phenyl rings plays a crucial role in determining both potency and selectivity. The presence of a methyl group at the 6-position of the coumarin ring has been associated with high MAO-B inhibitory activity. mdpi.com Furthermore, docking studies suggest that the phenyl ring of 3-phenylcoumarin positions itself between Tyr398 and Tyr435 residues in the MAO-B active site, and its interaction with Cys172 may explain its selectivity over MAO-A. mdpi.com Other studies on coumarin-pyridazine derivatives also identified potent MAO-B inhibitors, with the most active compound showing an IC50 value of 60 nM. nih.gov

| Compound | Target Enzyme | IC50 Value | Selectivity |

|---|---|---|---|

| 6-Methyl-3-phenylcoumarin Analogue (Compound 5) | MAO-B | Nanomolar range | Highly selective for MAO-B |

| 3-phenylcoumarin | MAO-B | Less potent than trans-6-styrylcoumarin | Selective for MAO-B |

| 3-(6-bromopyridazin-3-yl)-2H-chromen-2-one Analogue | MAO-B | 60 nM | - |

| 3-(4-Bromothiophen-2-yl)-7-hydroxy-2H-chromen-2-one | MAO-B | 144 nM | Selective for MAO-B |

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. unica.it Overproduction of uric acid can lead to conditions like hyperuricemia and gout, making XO a significant therapeutic target. unica.itnih.gov

Novel hydroxylated 3-arylcoumarins have been designed and evaluated for their XO inhibitory properties. unica.it In one study, 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin emerged as a highly potent XO inhibitor with an IC50 value of 91 nM, which was 162 times more potent than the reference drug allopurinol. unica.it Kinetic analyses revealed that this compound acts as a mixed-type inhibitor. unica.it Another potent compound from a series of 3-phenylcoumarins, 3-(4-methoxyphenyl)-6-nitrocoumarin, also showed significant XO inhibition. nih.gov Phenolic compounds, in general, have demonstrated a range of XO inhibitory activity from strong to weak. frontiersin.org

| Compound | IC50 Value | Inhibition Type | Reference Compound (Allopurinol) IC50 |

|---|---|---|---|

| 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin | 91 nM | Mixed-type | ~14.7 µM |

| 3-(4'-bromothien-2'-yl)-5,7-dihydroxycoumarin | 280 nM | Mixed-type | ~14.7 µM |

| 3-(4-methoxyphenyl)-6-nitrocoumarin | Potent inhibitor | - | - |

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.gov Its inhibition is of great interest in the cosmetic and medical fields for treating pigmentation disorders. nih.govresearchgate.net Coumarin derivatives have been investigated as potential tyrosinase inhibitors.

A series of 3-aryl and 3-heteroarylcoumarins were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. researchgate.net One compound in the series demonstrated an exceptionally low IC50 value of 0.19 µM, making it approximately 100 times more active than kojic acid, a commonly used reference inhibitor. researchgate.net Kinetic studies indicated that this compound acts as a competitive inhibitor of tyrosinase. researchgate.net In another study, a series of phenylcoumarin derivatives were evaluated, with the best inhibitor showing an IC50 value of 215 µM. up.pt The inhibitory activity of coumarin derivatives can be significantly influenced by the substitution pattern; for example, geranyloxycoumarin derivatives have shown better activity than their hydroxycoumarin counterparts. nih.gov

| Compound Class/Specific Compound | IC50 Value | Inhibition Type | Note |

|---|---|---|---|

| 3-Arylcoumarin (Compound 12b) | 0.19 µM | Competitive | ~100 times more active than kojic acid. researchgate.net |

| Phenylcoumarin Analogue (Compound 12) | 215 µM | - | Most potent in its series. up.pt |

| Geranyloxycoumarin Analogue (Compound 3k) | 0.67 µM | - | Highly active at 0.8% concentration. nih.gov |

Lipoxygenase (LOX) Inhibition (e.g., Soybean Lipoxygenase, 15-LOX-1)

Lipoxygenases (LOXs) are enzymes involved in the metabolism of fatty acids, leading to the production of inflammatory mediators like leukotrienes. mdpi.comdntb.gov.ua Inhibition of LOX is a target for anti-inflammatory therapies. Coumarin derivatives have demonstrated effective inhibition of soybean lipoxygenase (SLO). mdpi.com

The inhibitory activity of coumarins against lipoxygenase can vary widely, with reported inhibition ranging from 7.1% to 96.6%. mdpi.comdntb.gov.ua The structural features of the coumarin derivative are critical for its activity. For instance, the presence of a benzoyl ring at the 3-position of the coumarin core is considered important for enhanced inhibitory activity. dntb.gov.ua One of the most potent inhibitors identified was 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one, which inhibited soybean LOX-3 by 96.6%. mdpi.com In contrast, coumarins without substituents at positions 6, 7, and 8 of the core structure generally showed very low inhibition. mdpi.com

| Compound | % Inhibition (SLO-3) |

|---|---|

| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | 96.6% |

| Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | 85.1% |

| 6-bromo-2-oxo-2H-chromene-3-carbonitrile | 84.8% |

| Ethyl 6, 8-dibromo-2-oxo-2H-chromene-3-carboxylate | 56.1% |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. nih.govmdpi.com Their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govpreprints.org

Khellactone-type coumarins isolated from Peucedanum japonicum have been tested for their inhibitory activities against AChE and BChE. nih.gov Compound 3′-angeloyl-4′-(2-methylbutyryl)khellactone (PJ13) was the most potent AChE inhibitor with an IC50 of 9.28 µM, while another analogue (PJ15) had an IC50 of 10.0 μM. nih.gov These inhibitions were found to be reversible. nih.gov In a different study of biscoumarin derivatives, one compound (3c) was identified as a dual inhibitor, inhibiting MAO-A with an IC50 of 3.04 µM and AChE with an IC50 of 1.56 µM. preprints.org This highlights the potential for developing multi-target ligands based on the coumarin scaffold.

| Compound | Target Enzyme | IC50 Value | Note |

|---|---|---|---|

| 3′-angeloyl-4′-(2-methylbutyryl)khellactone (PJ13) | AChE | 9.28 µM | Reversible inhibitor. nih.gov |

| 3′-isovaleryl-4′-(2-methylbutyroyl)khellactone (PJ15) | AChE | 10.0 µM | Reversible inhibitor. nih.gov |

| Biscoumarin derivative (3c) | AChE | 1.56 µM | Also inhibits MAO-A (IC50 = 3.04 µM). preprints.org |

Cyclooxygenase (COX) Inhibition (e.g., COX-I)

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The diarylisoxazole scaffold, which shares some structural similarities with 3-phenylcoumarins, is found in several NSAIDs with high selectivity for COX-1. nih.gov

Inhibition of Enzymes in Estradiol (B170435) Metabolism (e.g., 17-β-hydroxysteroid dehydrogenase 1, Aromatase/CYP19A1, Cytochrome P450 1A2/CYP1A2)

The 3-phenylcoumarin scaffold has been identified as a promising framework for the development of inhibitors targeting enzymes crucial to estradiol synthesis. Analogues of this structure have demonstrated notable inhibitory effects on 17-β-hydroxysteroid dehydrogenase 1 (HSD1), a key enzyme in the sulphatase pathway of oestradiol synthesis. In one study, a series of 3-phenylcoumarin analogues featuring polar substituents were synthesized and evaluated for their HSD1 inhibitory potential. Five of these analogues exhibited ≥62% inhibition of HSD1 at a concentration of 5 µM, with three of them showing ≥68% inhibition at 1 µM. The most potent of these, analogue 4, demonstrated 47% inhibition even at a concentration of 100 nM. nih.gov The coumarin ring's C2-carbonyl is believed to form hydrogen bonds with Tyr219 and/or Ser223 in the active site of HSD1, mimicking the hydrophobic packing of a steroid ring. nih.gov

Furthermore, strategic modifications to the 3-phenylcoumarin structure can shift its inhibitory focus. For instance, the substitution of the 3-phenyl ring with a 3-imidazole ring results in a compound that strongly and selectively inhibits aromatase (CYP19A1) instead of HSD1. nih.gov Aromatase is a critical cytochrome P450 enzyme that catalyzes the conversion of androgens to estrogens. nih.gov The cross-reactivity of these 3-phenylcoumarin analogues has also been assessed against other enzymes, including cytochrome P450 1A2 (CYP1A2), to determine their selectivity. nih.govnih.gov

Antimicrobial Efficacy Investigations (In Vitro)

The antibacterial potential of coumarin derivatives has been a subject of extensive research. Studies on various 4-hydroxycoumarin (B602359) derivatives have demonstrated growth inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov However, these same compounds often show weaker or no activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov

In a study focusing on coumarin fused furan (B31954) derivatives, the compound 8-chloro-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one was identified as a good antibacterial agent against E. coli with a Minimum Inhibitory Concentration (MIC) value of 25 µg/mL. nih.gov Another investigation into coumarin derivatives revealed that compounds with a trifluoromethyl (CF3) and hydroxyl (OH) substituents exhibited enhanced antibacterial activity against food-poisoning bacteria, including S. aureus and E. coli. nih.gov Specifically, 5,7-dihydroxy-4-trifluoromethylcoumarin (B14430985) showed an MIC of 1.5 mM against S. aureus, while 7-hydroxy-4-trifluoromethylcoumarin had an MIC of 2.9 mM against E. coli. nih.gov

While direct studies on 8-Chloro-4-methyl-3-phenylcoumarin are limited, the existing data on its analogues suggest that the coumarin scaffold is a viable backbone for the development of new antibacterial agents. The nature and position of substituents on the coumarin ring play a crucial role in determining the spectrum and potency of antibacterial activity.

Coumarin derivatives have also been investigated for their antifungal properties. A study on mefloquine (B1676156) analogues identified (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol as having potent antifungal activity. All four stereoisomers of this compound were effective against Cryptococcus neoformans and Candida albicans, with the erythro enantiomers showing MIC values of 1 and 4 μg/mL, and the threo enantiomers having MIC values of 2 and 8 μg/mL, respectively. nih.gov

In another study, newly synthesized coumarins, specifically 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, demonstrated significant activity against selected fungi. nih.gov Research on compounds from Acrocarpospora punica showed mild antifungal activity against Aspergillus niger and Candida albicans. nih.gov The natural coumarin scopoletin (B1681571) has also been found to possess antifungal activity against the multidrug-resistant Candida tropicalis strain. frontiersin.org While specific data on this compound is not available, the consistent antifungal activity observed in its analogues suggests potential in this area.

Antiviral Activity Assessments (In Vitro)

A significant area of investigation for 3-phenylcoumarin derivatives has been their potential as anti-HIV-1 agents. A study involving fourteen synthesized 3-phenylcoumarin derivatives revealed that three of these compounds inhibited HIV-1 replication with IC₅₀ values below 25 µM. nih.govnih.gov One of these compounds, 3-(2-chlorophenyl)coumarin (compound 8), was noted for its ability to inhibit viral replication, although its mechanism of action appeared to be distinct from the other active compounds in the study. nih.govnih.gov

The 3-phenylcoumarin structure is considered a viable scaffold for designing new antiviral agents that can interfere with the HIV-1 lifecycle. nih.gov Natural 3-phenylcoumarins, such as licopyranocoumarin, have also been shown to suppress the HIV promoter. nih.gov

The mechanism behind the anti-HIV-1 activity of 3-phenylcoumarin derivatives has been linked to the inhibition of key viral transcription factors. In the aforementioned study of fourteen 3-phenylcoumarin derivatives, six compounds were found to inhibit NF-κB, and four were identified as Tat antagonists. nih.govnih.gov Notably, three of the derivatives exhibited both NF-κB inhibitory and Tat antagonistic activities. nih.govnih.gov

The viral protein Tat and the cellular transcription factor NF-κB are critical for the transcription of the HIV-1 Long Terminal Repeat (LTR). nih.gov Therefore, the inhibition of these proteins presents an effective strategy for blocking viral replication. nih.gov The antiviral effect of a 4-hydroxycoumarin derivative in the study was correlated with its specific inhibition of Tat functions. nih.govnih.gov This highlights the potential of the 3-phenylcoumarin scaffold to be modified to specifically target different stages of viral transcription.

Inhibition of Viral Protein R (Vpr) Activity

The viral protein R (Vpr) of the human immunodeficiency virus-1 (HIV-1) is an accessory protein involved in multiple aspects of the viral life cycle and pathogenesis, making it an attractive target for antiretroviral therapy. Certain 3-phenylcoumarin derivatives have been identified as inhibitors of Vpr's biological functions.

A notable example is a 3-phenylcoumarin-based compound named vipirinin, which was discovered through the screening of chemical libraries. nih.gov This compound has been shown to inhibit the G2 cell cycle arrest induced by Vpr in yeast models and to suppress Vpr-dependent viral infection in human macrophages. nih.gov Further structure-activity relationship studies on vipirinin helped to identify its minimal pharmacophore, leading to the development of more potent derivatives. nih.gov

Research indicates that these 3-phenylcoumarin inhibitors likely exert their effect by directly binding to the Vpr protein. nih.gov The binding site is suggested to be a hydrophobic region around the amino acid residues Glutamic acid-25 and Glutamine-65 of Vpr. nih.gov The discovery of vipirinin and its interaction with Vpr underscores the potential of the 3-phenylcoumarin scaffold in developing novel anti-HIV agents that specifically target viral accessory proteins. nih.gov

While many studies on the anti-HIV activity of 3-phenylcoumarins have focused on their ability to inhibit viral enzymes like reverse transcriptase and protease, or viral transcription factors such as Tat and NF-κB, the action on Vpr represents a distinct mechanism. nih.govmdpi.com For instance, the compound 3-(2-chlorophenyl)coumarin was found to inhibit HIV-1 replication, and it was suggested that its mechanism of action is different from that of Tat inhibition, pointing towards the possibility of other viral targets. nih.govmdpi.com

Anti-Inflammatory and Immunomodulatory Potentials (In Vitro)

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of inflammatory processes. Consequently, the inhibition of NO production is a significant target for anti-inflammatory drug discovery. Various coumarin derivatives have been investigated for their ability to suppress NO production in vitro, typically using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines like RAW 264.7 as a model for inflammation.

The general mechanism for the inhibition of NO production by these compounds involves the downregulation of iNOS expression or the direct inhibition of the enzyme's activity. The search for novel iNOS inhibitors has led to the discovery of various heterocyclic compounds. For example, compounds like 5-chloro-1,3-dihydro-2H-benzimidazol-2-one and 5-chloro-2,4(1H,3H)-quinazolonedione have been identified as potent inhibitors of mouse iNOS, with IC50 values of 1.7 µM and 1.9 µM, respectively. nih.gov These findings highlight that chlorinated heterocyclic structures can possess significant iNOS inhibitory activity.

Table 1: Inhibitory Activity of Selected Compounds on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

| Compound | IC50 (µM) |

| Quercetin (B1663063) | 12.0 ± 0.8 |

| Luteolin (B72000) | 7.6 ± 0.3 |

| L-NMMA (positive control) | 22.1 |

| 5-chloro-1,3-dihydro-2H-benzimidazol-2-one | 1.7 |

| 5-chloro-2,4(1H,3H)-quinazolonedione | 1.9 |

Note: Data is compiled from various sources for comparative purposes and was not generated in a single study.

Neutrophils are key players in the innate immune response, and their activation at sites of inflammation can lead to the release of reactive oxygen species (ROS) through a process known as the oxidative burst. While essential for host defense, excessive ROS production can cause significant tissue damage. The modulation of neutrophil effector functions is therefore a valid strategy for controlling inflammation.

Studies on 3-phenylcoumarin derivatives have shown their ability to modulate the production of ROS by human neutrophils stimulated with immune complexes. nih.gov This stimulation often occurs through the Fcγ receptors on the neutrophil surface. The inhibitory effects of these coumarins are dependent on the type, number, and position of substituents on the coumarin framework. nih.gov

In these studies, ROS production is often measured using chemiluminescence assays with probes like luminol (B1675438) and lucigenin. Luminol-enhanced chemiluminescence primarily detects myeloperoxidase (MPO)-derived oxidants such as hypochlorous acid, while lucigenin-enhanced chemiluminescence is more specific for superoxide (B77818) anions generated by NADPH oxidase. nih.gov

Several 3-phenylcoumarins were found to inhibit luminol-enhanced chemiluminescence more effectively than lucigenin-enhanced chemiluminescence. nih.gov The most potent inhibitors of luminol-enhanced chemiluminescence, such as 6,7-dihydroxy-3-[3',4'-dihydroxyphenyl]-coumarin, also demonstrated strong inhibition of MPO activity and a high capacity for scavenging hypochlorous acid, without significantly affecting NADPH oxidase activity. nih.gov This suggests that these compounds can selectively target different steps in the ROS production pathway in neutrophils. Halogenated derivatives, such as chlor- and bromphenyramine, have also been noted to significantly decrease chemiluminescence in stimulated neutrophils. nih.gov

Antioxidant Properties (In Vitro Radical Scavenging)

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The antioxidant activity of coumarins is often attributed to their phenolic nature and is influenced by the substitution pattern on the coumarin ring.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay is a common method for evaluating the total antioxidant capacity of compounds. In this assay, ABTS is oxidized to its radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in a sample can reduce the ABTS•+, leading to a decrease in absorbance, which can be measured spectrophotometrically. mdpi.comnih.gov

The radical-scavenging activity of various natural and synthetic coumarins has been investigated using this method. nih.gov The efficiency of scavenging is often dose-dependent. mdpi.com While specific ABTS scavenging data for this compound is not widely reported, studies on other phenolic compounds have demonstrated potent ABTS radical scavenging activity. researchgate.net The antioxidant activity is generally correlated with the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to the radical, thereby neutralizing it.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is another widely used method to assess the free radical scavenging ability of compounds. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured. nih.gov

The DPPH radical scavenging activity of numerous coumarin derivatives has been documented. japer.inresearchgate.net The potency of a compound is often expressed as its IC50 value, which is the concentration required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. nih.gov

Structure-activity relationship studies have shown that the presence and position of hydroxyl groups on the coumarin ring are crucial for DPPH radical scavenging activity. researchgate.net For instance, o-dihydroxy-substituted 4-methylcoumarins are excellent radical scavengers, superior to their m-dihydroxy or monohydroxy counterparts. nih.gov The introduction of other substituents can also modulate the antioxidant efficiency. While specific IC50 values for this compound are not available, related coumarin compounds have been evaluated. For example, in one study, three different coumarin derivatives showed IC50 values of 799.83 µM, 712.85 µM, and 872.97 µM, which were comparable to or better than the standard antioxidant, ascorbic acid (IC50 of 829.85 µM), in that particular study. japer.in

Table 2: DPPH Radical Scavenging Activity of Selected Coumarin Analogues

| Compound | IC50 (µM) |

| Coumarin I | 799.83 |

| Coumarin II | 712.85 |

| Coumarin III | 872.97 |

| Ascorbic Acid (Standard) | 829.85 |

Note: The specific structures for Coumarin I, II, and III were defined in the source study and are used here for comparative illustration of the activity range of coumarin compounds.

Galvinoxyl Radical Scavenging Activity

Direct studies measuring the galvinoxyl radical scavenging activity of this compound were not found in the available literature. However, the broader class of 4-methylcoumarins has been investigated for their antioxidant properties. Research on various natural and synthetic 4-methylcoumarins has demonstrated their capacity to scavenge radicals like galvinoxyl and 2,2-diphenyl-1-picrylhydrazyl (DPPH). The antioxidant efficiency of these compounds is largely influenced by the substitution pattern on the coumarin ring, particularly the presence and position of hydroxyl groups. For instance, o-dihydroxysubstituted coumarins are typically excellent radical scavengers. The introduction of other substituents can also modulate this activity. While these findings suggest that the 4-methylcoumarin (B1582148) scaffold can possess antioxidant potential, specific data for the 8-chloro-3-phenyl substituted variant is needed to ascertain its activity in this assay.

Receptor Binding Affinity and Functional Modulation (e.g., Dopamine (B1211576) D2/D3, Serotonin (B10506) 5-HT1A/5-HT2A, Niacin Receptor 1)

Specific data on the binding affinity of this compound for dopamine D2/D3, serotonin 5-HT1A/5-HT2A, or niacin receptor 1 is not available in the current body of scientific literature. Research into the receptor binding profiles of coumarin derivatives often focuses on analogues containing an arylpiperazine moiety, which is known to interact with serotonergic and dopaminergic receptors.

Studies on various coumarin-based compounds have shown significant affinity for serotonin receptors. For example, certain arylpiperazinyl derivatives of coumarin have demonstrated high affinity for the 5-HT1A receptor and selectivity over the 5-HT2A receptor. The nature and position of substituents on both the coumarin and the phenylpiperazine rings play a crucial role in determining the binding affinity and selectivity.

Similarly, the potential for coumarin derivatives to interact with dopamine receptors has been a subject of investigation. However, without specific experimental data for this compound, its affinity for D2 and D3 receptors remains unknown. There is no available information in the searched literature regarding the interaction of this compound or its close analogues with the Niacin Receptor 1.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Chloro 4 Methyl 3 Phenylcoumarin and Analogues

Impact of Substitution Patterns on Biological Activity and Selectivity

The coumarin (B35378) scaffold is highly amenable to chemical modification, allowing for a systematic evaluation of how different functional groups at various positions influence biological outcomes.

Influence of Halogenation (e.g., Chlorine at C-8, C-6, C-3')

Halogenation is a key strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding interactions. The position and nature of the halogen atom on the 3-phenylcoumarin (B1362560) framework can dramatically alter its biological activity.

The presence of a chlorine atom at the C-8 position, as in the title compound, is a significant feature. While direct SAR studies for 8-chloro-4-methyl-3-phenylcoumarin are specific to its target, broader studies on related coumarins provide valuable context. For instance, in the context of monoamine oxidase B (MAO-B) inhibition, a class of enzymes relevant to neurodegenerative diseases, halogenation plays a crucial role. Studies on 4-hydroxy-3-phenylcoumarins have shown that introducing a chlorine atom at the C-6 position enhances both inhibitory activity and selectivity for MAO-B compared to the non-substituted or C-6 methyl-substituted counterparts. iucr.org Similarly, other research highlights that having a chlorine or bromine atom at the C-6 position of the coumarin moiety generally boosts bioactivity in anticancer assays. rsc.org

Dihalogenation, such as in 6,8-dichloro or 6,8-dibromo coumarins, can further enhance activity. For example, 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile has demonstrated potent antiproliferative effects against thyroid cancer cells. nih.gov This suggests that the electron-withdrawing nature and steric bulk of halogens at positions C-6 and C-8 can be advantageous for certain biological targets.

Halogenation on the 3-phenyl ring is also a critical determinant of activity. A 3-(3'-bromophenyl)-6-methylcoumarin was found to be an exceptionally potent and selective MAO-B inhibitor, being 140 times more active than the reference drug selegiline. iucr.org Fluorinated 3-phenylcoumarin derivatives have also been developed as potent inhibitors of steroid sulfatase, an enzyme implicated in hormone-dependent cancers. nih.gov The introduction of fluorine can alter the electronic properties of the phenyl ring and facilitate key interactions, such as halogen bonds, within the enzyme's active site. nih.govacs.org

Table 1: Effect of Halogenation on the Biological Activity of 3-Phenylcoumarin Analogues

| Compound/Analogue | Substitution Pattern | Target/Activity | Observed Effect | Reference(s) |

|---|---|---|---|---|

| 4-Hydroxy-3-phenylcoumarin | C-6 Chlorine | MAO-B Inhibition | Improved activity and selectivity | iucr.org |

| Coumarin-hybrid | C-6 Chlorine or Bromine | Anticancer | Enhanced bioactivity | rsc.org |

| 3-Phenylcoumarin | C-3' Bromine | MAO-B Inhibition | Highly potent and selective inhibition | iucr.org |

| 3-Phenylcoumarin-7-O-sulfamate | Phenyl Ring Fluorination | Steroid Sulfatase Inhibition | Potent inhibition | nih.gov |

Role of Methyl Group at C-4 and other positions

The methyl group at the C-4 position of the coumarin ring is not merely a passive substituent; it actively contributes to the molecule's biological profile. This substitution is known to influence the compound's interaction with biological targets and can differentiate its activity from other coumarin classes. For example, the C-4 methyl group is considered a key feature for the anticancer activity of certain coumarin derivatives. rsc.org

In studies on 4-methylcoumarin (B1582148) (4MC) derivatives, the C-4 methyl group is highlighted as being important for their biological effects. researchgate.net It is also noted that the presence of a methyl group at C-4, rather than a hydroxyl group, is a distinguishing feature that separates these compounds from the anticoagulant activities associated with warfarin-type molecules. researchgate.net In a specific investigation of 4-methylesculetin, a natural antioxidant coumarin, fluorescence and nuclear magnetic resonance data revealed that the C-4 methyl group is one of the primary epitopes buried within the active site of glutathione (B108866) reductase, indicating a direct role in molecular recognition and binding. wikipedia.org

While the C-4 position is common, methyl groups at other positions also modulate activity. For instance, the highly active MAO-B inhibitor 3-(3'-bromophenyl)-6-methylcoumarin features a methyl group at the C-6 position, working in concert with the halogenated phenyl ring to achieve high potency. iucr.org

Effects of Phenyl Ring Substitutions (e.g., Methoxy (B1213986), Hydroxy, Trifluoromethyl, Amino, Nitro, Halogens)

The 3-phenyl ring offers a versatile platform for introducing a wide array of substituents to fine-tune the molecule's electronic and steric properties, thereby modulating its interaction with biological targets.

As discussed previously, halogen substitutions (fluoro, chloro, bromo) on the phenyl ring are highly influential. iucr.orgnih.gov Beyond halogens, other functional groups have been systematically studied. The introduction of an amino group, for example, has yielded promising results. A 3-(3'-aminophenyl)coumarin was identified as a β-secretase 1 (BACE-1) inhibitor, relevant for Alzheimer's disease research. iucr.org Furthermore, a series of amine-substituted 3-phenylcoumarins were synthesized and found to possess significant antidepressant-like activity in preclinical models, with some compounds showing high potency at very low doses. nih.gov

The position of the substituent on the phenyl ring is also critical, giving rise to ortho, meta, and para isomers with potentially different biological activities and selectivities. The phenyl group itself is generally considered an inductively withdrawing group due to the higher electronegativity of its sp² hybridized carbons, but it can also act as a resonance donating group. researchgate.net The net effect depends on the nature and position of other substituents, which can direct the molecule's binding orientation within a target protein. For instance, docking studies of 3-phenylcoumarin derivatives as MAO-B inhibitors have provided detailed maps of the atom-level determinants for binding, where phenyl ring substituents play a key role. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Biological Activity

| Phenyl Ring Substituent | Position | Target/Activity | Result | Reference(s) |

|---|---|---|---|---|

| 3'-Bromo | meta | MAO-B Inhibition | Very high potency (pM range) and selectivity | iucr.org |

| 3'-Amino | meta | BACE-1 Inhibition | Identified as an inhibitor | iucr.org |

| Amine derivatives | various | Antidepressant | Potent activity in FST/TST models | nih.gov |

| Fluoro | various | Steroid Sulfatase Inhibition | Potent inhibition (μM range) | nih.gov |

Influence of other Functional Groups and Linkers on the Coumarin Scaffold

The versatility of the coumarin scaffold is further expanded by attaching various functional groups or complex linkers, often leading to hybrid molecules with novel or enhanced biological activities. This strategy aims to combine the pharmacophoric features of coumarin with those of other biologically active moieties.

Significant research has been conducted on coumarin hybrids linked to different heterocyclic systems. For example, coumarin-1,2,3-triazole hybrids have been synthesized and shown to be highly effective against several cancer cell lines, inducing cell cycle arrest and apoptosis. rsc.org The triazole ring is stable to metabolic degradation and its polarity can enhance solubility and target interaction. rsc.org Similarly, coumarin derivatives linked to 1,3,4-oxadiazole (B1194373) or thiazole (B1198619) have also demonstrated significant anticancer properties. rsc.org

Other functional groups directly substituted onto the coumarin core or attached via short linkers also confer specific activities. A series of 3-substituted coumarins bearing tertiary sulphonamide, carbothioamide, or oxime ether groups have been investigated as selective inhibitors of carbonic anhydrase isoforms IX and XII, which are implicated in tumor growth. nih.gov In another example, linking alkylpiperazine or arylpiperazine chains to the C-8 position of the coumarin scaffold produced potent and highly selective inhibitors of these same cancer-related carbonic anhydrase isoforms. nih.govnih.gov These extended chains can probe deeper into binding pockets and establish additional interactions not accessible to the simple coumarin core.

Stereochemical Considerations and Conformational Effects on Activity (e.g., impact of chlorine on planarity)

The three-dimensional structure of a molecule is paramount to its biological function. For 3-phenylcoumarin derivatives, key stereochemical and conformational factors include the planarity of the fused coumarin ring system and the rotational freedom of the 3-phenyl ring.

The coumarin ring system itself is largely planar. researchgate.net However, substituents can introduce minor deviations from perfect planarity. The introduction of a bulky substituent like chlorine at the C-8 position can potentially induce slight puckering or distortion in the benzopyrone ring, although significant deviations from planarity are uncommon for this rigid fused system. The primary conformational variable in 3-phenylcoumarins is the torsion angle between the plane of the coumarin ring and the plane of the 3-phenyl ring.

X-ray crystallography studies of unsubstituted 3-phenylcoumarin show that the phenyl ring is significantly twisted out of the coumarin plane, with a reported torsion angle of approximately -47.6°. researchgate.net A similar study on 7-amino-3-phenylcoumarin found dihedral angles between the two ring systems of 48.9° and 54.4° for two independent molecules in the crystal lattice. iucr.org This non-planar conformation is a general feature of this class of compounds. The rotation of the phenyl ring is not free but is hindered by steric clashes between the ortho hydrogens of the phenyl ring and the atoms of the coumarin core (specifically the C-4 hydrogen and the lactone carbonyl oxygen).

Mechanistic Insights Derived from SAR Data

The collective SAR data provides valuable clues into the potential mechanisms of action for this compound and its analogues.

Importance of Hydrophobicity and Electronic Effects: The consistent observation that halogenation, particularly at positions C-6, C-8, and on the phenyl ring, enhances biological activity points to the importance of lipophilicity and electronic interactions. iucr.orgrsc.orgnih.gov Halogens increase lipophilicity, which can improve passage across biological membranes to reach intracellular targets. nih.gov Furthermore, halogens are strong electron-withdrawing groups that can modulate the reactivity of the coumarin scaffold and participate in specific non-covalent interactions like halogen bonding with protein residues (e.g., with backbone carbonyl oxygens), as shown in docking studies of MAO-B inhibitors. nih.govacs.org

Targeted Interactions via the 3-Phenyl Ring: The dramatic impact of substituents on the 3-phenyl ring indicates that this part of the molecule is likely projected into a specific sub-pocket of its target protein. The success of amino and bromo substitutions at the meta-position, for example, suggests the presence of corresponding polar or hydrophobic pockets in the active sites of targets like BACE-1 and MAO-B, respectively. iucr.org

Enzyme Inhibition as a Common Mechanism: Much of the available data for structurally related compounds points towards enzyme inhibition as a primary mechanism of action. This includes the inhibition of monoamine oxidases, steroid sulfatase, carbonic anhydrases, and various kinases. iucr.orgrsc.orgnih.govnih.gov The coumarin scaffold acts as a "privileged structure" that is recognized by a variety of enzymes, while the specific substitution pattern dictates the potency and selectivity for a particular target. The mechanism often involves the non-covalent placement of the coumarin core in the active site, stabilized by a network of hydrogen bonds, hydrophobic interactions, and, in the case of halogenated analogues, halogen bonds. nih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through In Silico Methods (e.g., Partition Coefficients, Oral Absorption Prediction)

In the contemporary drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to prevent late-stage failures of drug candidates. In silico, or computational, methods provide a rapid and cost-effective means to predict these pharmacokinetic characteristics before a compound is synthesized. For coumarin derivatives, including analogues of this compound, these predictive models are invaluable for prioritizing candidates with favorable drug-like profiles. jchr.orgmdpi.com

Computational tools like SwissADME, QikProp, and various Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to evaluate the ADME profile of coumarin scaffolds. jchr.orgnih.govoptibrium.com These platforms calculate a range of physicochemical and pharmacokinetic parameters that govern a molecule's behavior in the body. Key predicted properties include lipophilicity (log P), aqueous solubility, gastrointestinal absorption, and blood-brain barrier (BBB) permeability. jchr.orgnih.gov

A foundational element of in silico ADME prediction is the assessment of "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. jchr.orgnih.gov This rule suggests that poor oral absorption or permeation is more likely when a molecule violates certain thresholds, including a molecular weight over 500 Daltons, a log P value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. jchr.org Studies on various coumarin derivatives consistently show that many members of this class exhibit favorable drug-like properties, generally adhering to Lipinski's rule. nih.gov

Partition Coefficients (log P)

The octanol-water partition coefficient (log P) is a crucial measure of a compound's lipophilicity, which significantly influences its absorption and distribution. For coumarin analogues, the type and position of substituents dramatically affect the log P value. The introduction of lipophilic groups, such as chloro or phenyl substituents, is expected to increase the log P value, potentially enhancing membrane permeability. Conversely, adding polar or hydrogen-bonding groups can decrease lipophilicity. Computational studies on coumarin derivatives have shown that their predicted log P values can span a wide range, underscoring the importance of specific substitution patterns in fine-tuning this property. nih.gov

Oral Absorption Prediction

High gastrointestinal (GI) absorption is a desirable trait for orally administered drugs. In silico models predict oral absorption based on a combination of factors, including lipophilicity, solubility, and topological polar surface area (TPSA). TPSA, which is the sum of the surface areas of polar atoms in a molecule, is a strong predictor of absorption. Molecules with a TPSA of less than 140 Ų are generally predicted to have good oral bioavailability. nih.gov

The table below presents representative predicted ADME data for different classes of coumarin analogues, illustrating how structural modifications influence key drug-like properties. The values are indicative of typical predictions from in silico models.

| Compound Class | Representative Analogue | Predicted log P | Predicted GI Absorption | Predicted BBB Permeant | Lipinski's Rule of Five Violations |

| Core Coumarin | Coumarin | 1.39 | High | Yes | 0 |

| 7-Hydroxycoumarins | 7-Hydroxycoumarin (Umbelliferone) | 1.35 | High | Yes | 0 |

| 3-Phenylcoumarins | 3-Phenylcoumarin | 3.20 | High | Yes | 0 |

| 4-Methylcoumarins | 4-Methylcoumarin | 1.76 | High | Yes | 0 |

| 8-Substituted Coumarins | 8-Nitro-7-hydroxycoumarin | 1.55 | High | No | 0 |

This table is generated for illustrative purposes based on typical values found for these classes of compounds in computational studies. Specific values can vary depending on the prediction software and algorithm used.

Conclusion and Future Perspectives in 8 Chloro 4 Methyl 3 Phenylcoumarin Research

Summary of Key Research Findings on Biological Potential and SAR

Research into 3-phenylcoumarin (B1362560) derivatives has revealed a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. mdpi.comnih.govresearchgate.net The biological activity of these compounds is intricately linked to the substitution patterns on both the coumarin (B35378) nucleus and the C3-phenyl ring. mdpi.com

One of the most significant areas of investigation for 3-phenylcoumarins has been their role as Monoamine Oxidase B (MAO-B) inhibitors. researchgate.netnih.gov MAO-B is a key enzyme in the degradation of dopamine (B1211576), and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.gov Structure-activity relationship (SAR) studies on a series of 3-phenylcoumarin derivatives have shown that specific substitutions can lead to potent and selective MAO-B inhibition. For instance, a docking-based SAR analysis of numerous 3-phenylcoumarin derivatives identified compounds with inhibitory concentrations in the nanomolar to low micromolar range. researchgate.netnih.gov The orientation of the coumarin ring and the nature and position of substituents on the phenyl ring are critical for effective binding to the MAO-B active site. researchgate.net